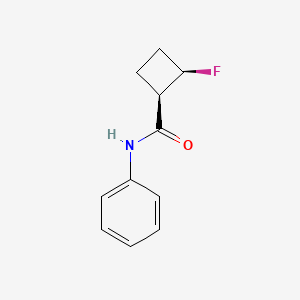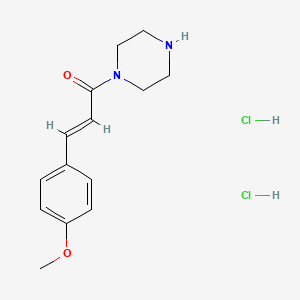
Potassium (cyclohex-2-en-1-yl)trifluoroboranuide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Potassium (cyclohex-2-en-1-yl)trifluoroboranuide is an organoboron compound with the molecular formula C6H9BF3K. It is a potassium salt of a trifluoroborate anion, which is known for its stability and ease of handling. This compound is used in various chemical reactions, particularly in organic synthesis, due to its unique properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of potassium (cyclohex-2-en-1-yl)trifluoroboranuide typically involves the reaction of cyclohex-2-en-1-ylboronic acid with potassium bifluoride. The reaction is carried out in anhydrous conditions to prevent hydrolysis of the boronic acid. The general reaction scheme is as follows:
- The reaction mixture is stirred at room temperature for several hours.
- The product is then isolated by filtration and purified by recrystallization.
Cyclohex-2-en-1-ylboronic acid: is reacted with (KHF2) in an anhydrous solvent such as tetrahydrofuran (THF).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and automated systems to control the reaction conditions precisely. The product is typically purified using industrial-scale chromatography or crystallization techniques.
Analyse Des Réactions Chimiques
Types of Reactions
Potassium (cyclohex-2-en-1-yl)trifluoroboranuide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form cyclohex-2-en-1-ylboronic acid.
Reduction: It can be reduced to form cyclohex-2-en-1-ylborane.
Substitution: The trifluoroborate group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, alcohols) are commonly used.
Major Products Formed
Oxidation: Cyclohex-2-en-1-ylboronic acid.
Reduction: Cyclohex-2-en-1-ylborane.
Substitution: Various substituted cyclohex-2-en-1-yl derivatives depending on the reagents used.
Applications De Recherche Scientifique
Potassium (cyclohex-2-en-1-yl)trifluoroboranuide has several scientific research applications:
Chemistry: It is used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds, which are essential in the synthesis of complex organic molecules.
Biology: The compound is used as a reagent in the synthesis of biologically active molecules, including pharmaceuticals.
Medicine: It is involved in the development of new drugs and therapeutic agents.
Industry: The compound is used in the production of fine chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of potassium (cyclohex-2-en-1-yl)trifluoroboranuide in chemical reactions involves the formation of a boronate complex. This complex can undergo transmetalation with palladium catalysts in Suzuki-Miyaura coupling reactions. The general steps are:
- Formation of the boronate complex.
- Transmetalation with a palladium catalyst.
- Formation of the carbon-carbon bond.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Potassium (cyclohex-1-en-1-yl)trifluoroboranuide
- Potassium (cyclohex-3-en-1-yl)trifluoroboranuide
- Potassium (cyclohex-4-en-1-yl)trifluoroboranuide
Uniqueness
Potassium (cyclohex-2-en-1-yl)trifluoroboranuide is unique due to its specific structural configuration, which provides distinct reactivity and stability compared to other similar compounds. Its ability to form stable boronate complexes makes it particularly valuable in organic synthesis.
Propriétés
Formule moléculaire |
C6H9BF3K |
|---|---|
Poids moléculaire |
188.04 g/mol |
Nom IUPAC |
potassium;cyclohex-2-en-1-yl(trifluoro)boranuide |
InChI |
InChI=1S/C6H9BF3.K/c8-7(9,10)6-4-2-1-3-5-6;/h2,4,6H,1,3,5H2;/q-1;+1 |
Clé InChI |
HXQIVXVCVIIDBM-UHFFFAOYSA-N |
SMILES canonique |
[B-](C1CCCC=C1)(F)(F)F.[K+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-amino-N-[(3-{[(5-hydroxy-1,4,5,6-tetrahydropyrimidin-2-yl)amino]methyl}adamantan-1-yl)methyl]-2-(oxan-4-yl)propanamide hydrochloride](/img/structure/B13467214.png)
![tert-butyl (1R,3s,5S)-3-amino-6-azabicyclo[3.1.1]heptane-6-carboxylate](/img/structure/B13467215.png)
![2-chloro-N-[(4-chlorophenyl)methyl]-N-{3-[(1-methyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]propyl}acetamide](/img/structure/B13467221.png)
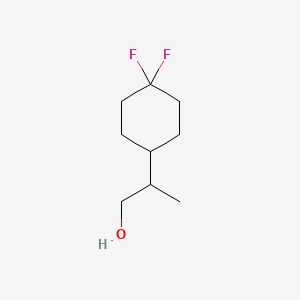
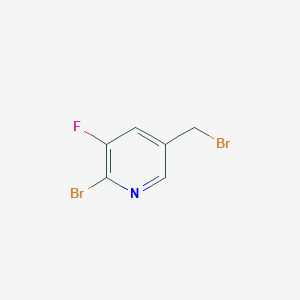

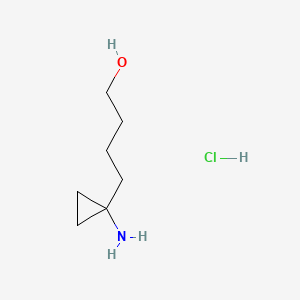
![3-Hexyl-1-[4-({4-[(hexylcarbamoyl)amino]butyl}disulfanyl)butyl]urea](/img/structure/B13467242.png)
![Tert-butyl6a-methyl-octahydropyrrolo[3,4-b]pyrrole-5-carboxylate](/img/structure/B13467245.png)

![2-{[(Benzyloxy)carbonyl]amino}-5,5-difluoropentanoic acid](/img/structure/B13467252.png)
